molecular formula C20H24O3 B13367175 [(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate

[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate

Cat. No.: B13367175
M. Wt: 312.4 g/mol
InChI Key: CMRJPMODSSEAPL-GUMHCPJTSA-N
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Description

13-methyl-3-oxo-2,3,6,7,8,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate is a complex organic compound belonging to the class of steroid esters. These compounds are characterized by a steroid moiety that bears a carboxylic acid ester group

Preparation Methods

The synthesis of 13-methyl-3-oxo-2,3,6,7,8,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate typically involves multiple steps. One common synthetic route includes the esterification of the corresponding steroidal alcohol with acetic acid or its derivatives under acidic conditions . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-methyl-3-oxo-2,3,6,7,8,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation or inhibition of steroid-responsive genes, which can affect various physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(13S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17?,18?,19-,20-/m0/s1

InChI Key

CMRJPMODSSEAPL-GUMHCPJTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2[C@@]1(C=CC3=C4CCC(=O)C=C4CCC23)C

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Origin of Product

United States

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